molecular formula C12H12Cl2O2S B8279883 6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one

6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one

Cat. No.: B8279883
M. Wt: 291.2 g/mol
InChI Key: PHIZNDVTBIRONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one is a useful research compound. Its molecular formula is C12H12Cl2O2S and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2O2S

Molecular Weight

291.2 g/mol

IUPAC Name

6,7-dichloro-5-methoxy-2-propan-2-yl-1-benzothiophen-3-one

InChI

InChI=1S/C12H12Cl2O2S/c1-5(2)11-10(15)6-4-7(16-3)8(13)9(14)12(6)17-11/h4-5,11H,1-3H3

InChI Key

PHIZNDVTBIRONZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)C2=CC(=C(C(=C2S1)Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6.0 g of α-(2,3-dichloro-4-methoxyphenylthio)isovaleric acid in 27 ml of dry dichloromethane is added 5.5 ml of thionyl chloride. The reaction is heated under reflux for 1 hour and excess reagent is removed under aspirator pressure. The residue is diluted with 70 ml of dichloromethane and the resulting slurry is added over less than one minute to a slurry of 2.79 g of aluminum chloride in 8 ml of dichloromethane at -60°. The cooling bath is removed and the reaction allowed to warm to room temperature over one hour. Stirring is continued for an additional hour and reaction is quenched with 250 ml of water. The mixture is extracted with three 125 ml portions of ether and the combined ether extracts are washed with two 150 ml portions and one 60 ml portion of saturated sodium bicarbonate solution, water and brine and dried over anhydrous magnesium sulfate to give 2.54 g of oily 6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

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